6-Nitro-quinolin-7-ol
CAS No.:
Cat. No.: VC14141666
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O3 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 6-nitroquinolin-7-ol |
| Standard InChI | InChI=1S/C9H6N2O3/c12-9-5-7-6(2-1-3-10-7)4-8(9)11(13)14/h1-5,12H |
| Standard InChI Key | ZPKMHFJUYHHTTM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)O)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Nitro-quinolin-7-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. The hydroxyl (-OH) and nitro (-NO₂) substituents at positions 7 and 6, respectively, introduce distinct electronic and steric effects that influence its reactivity and interactions. The molecular formula C₉H₆N₂O₃ corresponds to a molecular weight of 190.16 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 190.16 g/mol | |
| Density | 1.3–1.4 g/cm³ (estimated) | |
| Melting Point | 239–244°C (parent compound) | |
| Boiling Point | 313°C (parent compound) |
The parent compound, quinolin-7-ol (C₉H₇NO), exhibits a melting point of 239–244°C and a boiling point of 313°C at 760 mmHg . Nitration at position 6 increases molecular weight and polarity, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Synthesis Pathways
Nitration of Quinolin-7-ol
The most direct route to 6-nitro-quinolin-7-ol involves nitrating quinolin-7-ol. This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent, operating under controlled temperatures (0–5°C) to minimize side reactions . The electrophilic aromatic substitution mechanism favors nitro group addition at position 6 due to the directing effects of the hydroxyl group .
Reaction Scheme:
Purification is achieved via recrystallization from ethanol or column chromatography, yielding products with >90% purity.
Alternative Methods
The Skraup and Friedländer syntheses, widely used for quinoline derivatives, are less efficient for nitro-substituted variants due to competing oxidation reactions . Recent advances in catalytic nitration using zeolites or ionic liquids show promise for improving regioselectivity and reducing environmental impact .
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
6-Nitro-quinolin-7-ol’s electron-deficient aromatic ring facilitates nucleophilic substitution, making it a precursor for antimicrobial and anti-inflammatory agents. For example:
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Antimicrobial Derivatives: Coupling with sulfonamide groups yields compounds with enhanced bacterial membrane permeability.
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Kinase Inhibitors: Nitro-quinoline scaffolds are explored in cancer therapy for targeting tyrosine kinases.
Coordination Chemistry
The hydroxyl and nitro groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions and potential in photodynamic therapy .
Research Findings and Biological Activity
In Vitro Studies
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The nitro group’s electron-withdrawing effect enhances membrane penetration but may contribute to cytotoxicity in mammalian cells (IC₅₀ = 45 µM in HepG2).
Structure-Activity Relationships (SAR)
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Nitro Position: Substitution at position 6 maximizes antibacterial efficacy compared to isomers .
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Hydroxyl Group: Essential for hydrogen bonding with biological targets like DNA gyrase.
Future Directions
Synthetic Optimization
Developing greener nitration methods using biocatalysts or microwave-assisted reactions could enhance sustainability .
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